molecular formula C22H25N3O2S2 B2799076 N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291843-48-5

N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2799076
CAS No.: 1291843-48-5
M. Wt: 427.58
InChI Key: NSWJYZKQYKEDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H25N3O2S2 and its molecular weight is 427.58. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The antitumor efficacy of these derivatives was found to be comparable to that of doxorubicin, a well-known chemotherapeutic agent. The synthesis strategies and evaluation of their antitumor activities highlight the potential of thieno[3,2-d]pyrimidine derivatives as novel anticancer agents (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity

Another study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell growth. The classical and nonclassical analogs of these derivatives exhibited moderate to potent inhibitory activities against human TS and DHFR. The 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold was identified as highly conducive to dual human TS-DHFR inhibitory activity, presenting a promising approach for cancer therapy (Gangjee et al., 2008).

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-14-7-6-10-18(15(14)2)25-21(27)20-17(11-12-28-20)24-22(25)29-13-19(26)23-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJYZKQYKEDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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